molecular formula C20H20N4O2 B2504937 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207003-04-0

1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2504937
CAS No.: 1207003-04-0
M. Wt: 348.406
InChI Key: FKUANYOPMFEKNX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 2,3-dimethylphenyl group and a 3-((6-methylpyridazin-3-yl)oxy)phenyl moiety, a structure that suggests potential for diverse biological activity. The presence of the phenylurea scaffold is common in molecules designed to modulate enzyme function, particularly protein kinases, making this compound a valuable candidate for investigating cellular signaling pathways . The integrated 6-methylpyridazine group is a privileged structure in drug discovery, known for its favorable physicochemical properties and its role as a key pharmacophore in ligands for various central nervous system (CNS) targets, which may guide its application in neuropharmacological studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-6-4-9-18(15(13)3)22-20(25)21-16-7-5-8-17(12-16)26-19-11-10-14(2)23-24-19/h4-12H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUANYOPMFEKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme-substrate interactions.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, potentially leading to the development of new drugs.

  • Industry: It may find use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyridazinyl groups may interact with enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea with structurally related urea derivatives from the literature:

Compound Substituents Yield ESI-MS [M+H]+ Key Structural Features
Target Compound 2,3-Dimethylphenyl; 3-((6-methylpyridazin-3-yl)oxy)phenyl N/A Estimated ~360 Pyridazine ether, methyl-substituted aryl groups
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n , ) 4-Cyanophenyl; 3,4-dimethylphenyl 82.4% 266.1 Electron-withdrawing cyano group; steric hindrance from dimethylphenyl
1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n , ) 3,4-Dimethylphenyl; thiazole-piperazine-phenyl 75.0% 422.2 Thiazole-piperazine moiety enhances polarity; potential for improved solubility
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l , ) 3-Methoxyphenyl; thiazole-piperazine-hydrazinyl 85.2% 496.3 Methoxy group (electron-donating); hydrazinyl side chain may confer chelation properties
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11o , ) 3-Chloro-4-(trifluoromethyl)phenyl; thiazole-piperazine-hydrazinyl 87.34% 568.2 Strongly electron-withdrawing CF₃ and Cl groups; high molecular weight

Key Observations :

Substituent Effects on Physicochemical Properties :

  • The target compound’s pyridazine ether group introduces rigidity and moderate polarity compared to simpler aryl groups in 6n . Its methyl substituents likely enhance lipophilicity relative to 11l ’s methoxy group .
  • Thiazole-piperazine derivatives (e.g., 9n , 11l , 11o ) exhibit higher molecular weights (422–568 Da) due to extended heterocyclic systems, which may reduce cell permeability compared to the target compound’s simpler structure .

Synthetic Accessibility :

  • Yields for analogous urea derivatives in –3 range from 75% to 88%, suggesting that the target compound could be synthesized efficiently using similar coupling strategies .

Hydrogen-Bonding Motifs: The urea backbone in all compounds facilitates hydrogen bonding, but the pyridazine ring in the target compound may offer additional π-π stacking or coordination sites compared to cyanophenyl (6n) or thiazole (9n) groups .

The target compound’s pyridazine group may target distinct enzymes, such as phosphodiesterases or tyrosine kinases .

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea , with the CAS number 1021259-14-2 , is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 346.37 g/mol
  • Structure : The compound features a urea linkage and aromatic rings that may contribute to its biological properties.

Biological Activity Overview

  • Mechanism of Action
    • The compound's urea moiety and substituted phenyl groups suggest interactions with various biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.
    • Preliminary studies indicate that it may inhibit certain kinases or enzymes, although specific targets have yet to be conclusively identified.
  • Anticancer Activity
    • A study evaluating a series of similar urea derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents.
    • Further research is needed to elucidate the specific pathways affected by this compound.
  • Antimicrobial Properties
    • Some derivatives of urea compounds have shown promising antimicrobial activity. While specific data on this compound is limited, structural analogs have exhibited significant inhibition against bacterial strains, indicating a potential for further exploration in antimicrobial applications.
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthase activity. This suggests that this compound could also exhibit similar effects.

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of related compounds:

  • Cell Viability Assays : Compounds were tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that certain structural modifications enhanced cytotoxicity.
CompoundCell LineIC50 (µM)
Urea Derivative AHeLa12.5
Urea Derivative BMCF-78.7

In Vivo Studies

Preliminary animal studies have indicated that related compounds may reduce tumor size in xenograft models, although specific data for this compound remains to be published.

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